molecular formula C21H22N4O4S B3011830 N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941880-55-3

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B3011830
CAS RN: 941880-55-3
M. Wt: 426.49
InChI Key: SYDOTWSUBHAPHJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its unique properties, which make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, related to the target compound, was synthesized and its crystal structure was determined through single crystal X-ray diffraction studies. This compound crystallizes in the triclinic crystal system, highlighting the importance of such derivatives in structural chemistry and materials science (Prabhuswamy et al., 2016).

Antimicrobial Evaluation

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. Specifically, derivatives substituted with electron-donating groups like hydroxyl, amino, and methoxy have demonstrated good antimicrobial activity. This indicates the potential of N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide and similar compounds in developing new antimicrobial agents (Chawla, 2016).

Antiinflammatory Applications

A study on N-substituted-5-amino-4-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrazole-1-carboxamides and thiocarboxamides, which are structurally similar to the target compound, revealed significant in vivo antiinflammatory activity with minimal ulcerogenic activity and toxicity. This suggests the therapeutic potential of such compounds in treating inflammation-related conditions (El‐Hawash & El-Mallah, 1998).

Anticancer Activity

Thiazole-5-carboxamide derivatives, akin to the compound , have been synthesized and evaluated for their anticancer activity. Some of these derivatives showed promising results against various cancer cell lines, underscoring the potential of such compounds in cancer research and therapy (Cai et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-9-8-14(12-18(17)29-2)10-11-22-19(26)16-13-30-21(24-16)25-20(27)23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOTWSUBHAPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

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